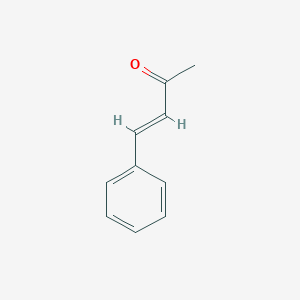
苄叉丙酮
概述
描述
Benzylideneacetone is an organic compound described by the formula C6H5CH=CHC(O)CH3 . Both cis and trans isomers are possible for the α,β-unsaturated ketone, but only the trans isomer is observed . It is used as a flavoring ingredient in food and perfumes .
Molecular Structure Analysis
The molecular formula of Benzylideneacetone is C10H10O . The IUPAC Standard InChI is InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 .Chemical Reactions Analysis
Benzylideneacetone undergoes the reactions expected for its collection of functional groups. For example, the double bond adds bromine, the heterodiene adds electron-rich alkenes in Diels-Alder reactions to give dihydropyrans, the methyl group undergoes further condensation with benzaldehyde to give dibenzylideneacetone, and the carbonyl forms hydrazones .Physical And Chemical Properties Analysis
Benzylideneacetone is a pale yellow solid with a density of 1.008 g/cm3 . It has a melting point of 39 to 42 °C and a boiling point of 260 to 262 °C . It is slightly soluble in water and soluble in nonpolar solvents . The molar mass is 146.19 g/mol .科学研究应用
. 它用于制备其他复杂的的有机化合物。 .
调味成分
酶抑制
苄叉丙酮可以作为磷脂酶A2(PLA2)的酶抑制剂。 PLA2 催化花生四烯酸类物质的合成步骤,花生四烯酸类物质介导昆虫对微生物病原体感染的免疫反应 .
异旋线虫的代谢产物
缩合反应
二苄叉丙酮的制备
作用机制
C6H5CH=CHC(O)CH3C_6H_5CH=CHC(O)CH_3C6H5CH=CHC(O)CH3
. This compound has been used in various applications, including as a flavoring ingredient in food and perfumes . However, the specific mechanism of action of Benzylideneacetone is not well-documented in the literature. Here, we provide a hypothetical overview based on the available information.Target of Action
It has been noted that benzylideneacetone acts as an inhibitor of the enzyme phospholipase a2 (ec 3114) of insects like the diamondback moth .
Pharmacokinetics
Its solubility in water is 13 g/L , which may influence its absorption and distribution in the body
Action Environment
Its physical properties, such as its melting point (39 to 42 °c) and boiling point (260 to 262 °c) , may be influenced by environmental temperature.
安全和危害
生化分析
Biochemical Properties
Benzylideneacetone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with phospholipase A₂ (PLA₂), an enzyme involved in the biosynthesis of eicosanoids, which mediate immune reactions . Benzylideneacetone acts as an inhibitor of PLA₂, thereby suppressing the immune response in insects . Additionally, Benzylideneacetone has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin synthesis . This inhibition is reversible and occurs through mixed-type inhibition for monophenolase activity and noncompetitive inhibition for diphenolase activity .
Cellular Effects
Benzylideneacetone exerts various effects on different types of cells and cellular processes. It has been observed to enhance the virulence of Bacillus thuringiensis against insect larvae by inhibiting the immune response of the host . This immunosuppressive effect is achieved by inhibiting hemocyte microaggregation and impairing hemocyte-spreading behavior in insects . Furthermore, Benzylideneacetone influences cell signaling pathways by inhibiting eicosanoid biosynthesis, which plays a crucial role in immune responses . It also affects gene expression and cellular metabolism by modulating the activity of enzymes like PLA₂ and tyrosinase .
Molecular Mechanism
The molecular mechanism of Benzylideneacetone involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Benzylideneacetone binds to the active site of PLA₂, preventing the enzyme from catalyzing the biosynthesis of eicosanoids . This inhibition results in the suppression of immune responses in insects. Additionally, Benzylideneacetone inhibits tyrosinase by binding to the enzyme and altering its activity . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzylideneacetone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Benzylideneacetone has been found to inhibit mushroom tyrosinase activity effectively, with the inhibitory effects being reversible . The compound’s stability and degradation have been evaluated in various studies, indicating that it remains active over extended periods under controlled conditions . Long-term effects on cellular function include sustained inhibition of enzyme activity and modulation of immune responses .
Dosage Effects in Animal Models
The effects of Benzylideneacetone vary with different dosages in animal models. Studies have shown that higher doses of Benzylideneacetone can enhance the virulence of Bacillus thuringiensis against insect larvae by suppressing the host’s immune response . Excessive doses may lead to toxic or adverse effects, including potential phytotoxicity . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Benzylideneacetone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydrogenation and desethylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . These metabolic pathways result in the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Benzylideneacetone within cells and tissues involve interactions with specific transporters and binding proteins. The compound is absorbed onto the surfaces of cells during various processes, influencing its localization and accumulation . Benzylideneacetone’s distribution within tissues is crucial for its biological activity, as it determines the compound’s accessibility to target enzymes and proteins .
Subcellular Localization
Benzylideneacetone’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . Targeting signals and post-translational modifications may influence Benzylideneacetone’s localization, ensuring its interaction with the appropriate biomolecules .
属性
IUPAC Name |
(E)-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031626 | |
| Record name | Methyl trans-styryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
262.00 °C. @ 760.00 mm Hg | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 4-Phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.009 [mmHg] | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1896-62-4, 122-57-6 | |
| Record name | trans-4-Phenyl-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylideneacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trans-styryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylideneacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl trans-styryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-phenylbut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLIDENEACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.5 °C | |
| Record name | Benzylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzylideneacetone has the molecular formula C10H10O and a molecular weight of 146.19 g/mol. []
A: Yes, various spectroscopic techniques have been used to characterize Benzylideneacetone. Researchers have reported IR, 1H NMR, and 13C NMR data for the compound and its derivatives. [, , ]
A: While Benzylideneacetone itself may not be a catalyst, it plays a crucial role in forming metal complexes with catalytic activity. For example, it readily forms complexes with iron carbonyl, such as (η4-Benzylideneacetone)tricarbonyliron, which serves as a versatile precursor for synthesizing various organometallic compounds. []
A: In the presence of a palladium catalyst and a base like DBU, Morita-Baylis-Hillman carbonates derived from isatins can react with o-hydroxybenzylideneacetones. This cascade reaction effectively constructs 1,2,3,4-tetrahydrodibenzo[b,d]furan frameworks, highlighting the synthetic utility of Benzylideneacetone derivatives in organic transformations. []
A: Yes, molecular orbital calculations have been utilized to study the electronic and steric effects of different ligands in model iron carbonyl complexes incorporating Benzylideneacetone. This computational approach provides insights into the bonding and structural features of these complexes. []
A: Research indicates that modifying the structure of Benzylideneacetone can significantly impact its biological activity. For example, introducing hydroxyl groups or sugar moieties can alter its antifungal and immunosuppressive effects. [, ] Notably, the introduction of specific substituents in benzylideneacetone derivatives led to enhanced osteoclast-inhibitory potency while retaining their osteoblast-stimulatory activity. []
A: While specific formulation strategies for Benzylideneacetone are not extensively discussed in the provided research, its incorporation into metal complexes, such as (η4-Benzylideneacetone)tricarbonyliron, offers a method to modulate its stability and reactivity. []
ANone: The provided articles primarily focus on the chemical and biological aspects of Benzylideneacetone and do not delve into specific SHE regulations. It's important to consult relevant safety data sheets and regulatory guidelines for comprehensive information on handling, storage, and disposal of this compound.
A: Studies in rats and dogs show that Benzylideneacetone undergoes reductive metabolism, primarily forming the double bond-reduced product, 4-phenyl-2-butanone. This metabolic pathway is considered a detoxification route. []
A: Research highlights various biological activities of Benzylideneacetone and its derivatives. It demonstrates antifungal activity against plant pathogens like Phytophthora capsici and Colletotrichum acutatum. [] Additionally, it exhibits immunosuppressive effects in insects by inhibiting phospholipase A2, an enzyme crucial for insect immune responses. [, ] This immunosuppressive activity can enhance the virulence of Bacillus thuringiensis against insect pests. [] Studies also suggest its potential in treating osteopenic diseases due to its ability to inhibit osteoclastogenesis and activate osteoblastogenesis. []
A: The research showcases the diverse applications of Benzylideneacetone and its derivatives across multiple disciplines. Its use spans organic synthesis, medicinal chemistry, and agricultural science. In organic synthesis, it serves as a valuable building block for constructing complex molecules. [] Its biological activities make it a promising candidate for developing new agrochemicals to control plant diseases and enhance the efficacy of biopesticides. [, , ] Furthermore, its potential in managing bone diseases highlights its relevance in medicinal chemistry. [] This interdisciplinary interest underscores the versatility of Benzylideneacetone as a valuable compound with diverse applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)


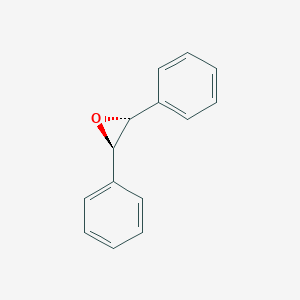
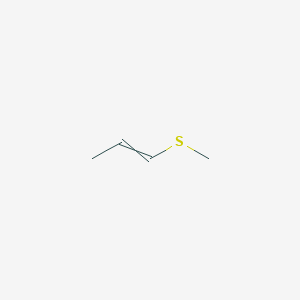
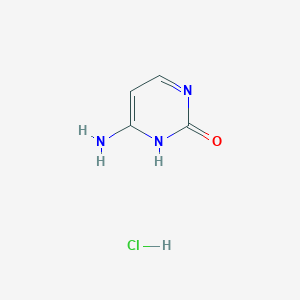

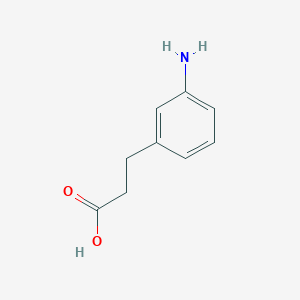

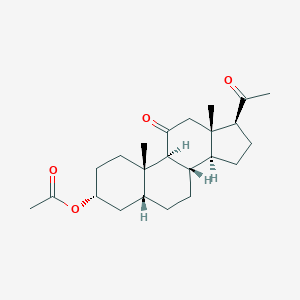

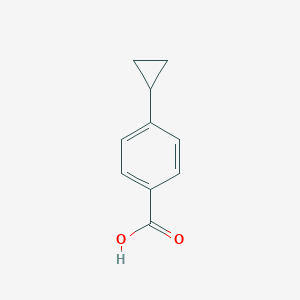
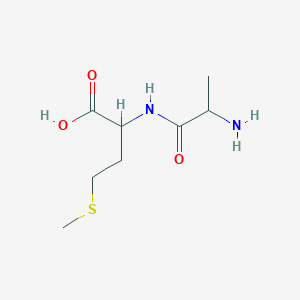
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
